Carbinoxamine-d6 Maleate Salt: A Technical Guide for Bioanalytical Applications
Carbinoxamine-d6 Maleate Salt: A Technical Guide for Bioanalytical Applications
Abstract
This technical guide provides a comprehensive overview of Carbinoxamine-d6 Maleate Salt, a deuterated isotopologue of the first-generation antihistamine, carbinoxamine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthesis, and critical application of Carbinoxamine-d6 Maleate Salt as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. We will explore the underlying principles of its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, provide detailed experimental protocols, and discuss the rationale behind key methodological choices to ensure scientific integrity and robust, reproducible results.
Introduction: The Role of Carbinoxamine and the Need for a Robust Internal Standard
Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing H1-receptor antagonist, anticholinergic, and sedative properties.[1][2][3] It acts by competitively inhibiting histamine at H1 receptor sites in the gastrointestinal tract, blood vessels, and respiratory tract, thereby alleviating symptoms associated with allergic reactions.[4][5] Given its therapeutic use, the accurate quantification of carbinoxamine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][6]
Quantitative bioanalysis using LC-MS/MS has become the gold standard due to its high sensitivity and selectivity.[7][8] However, the accuracy and precision of these assays can be compromised by variability in sample preparation, chromatographic separation, and mass spectrometric detection, particularly due to matrix effects.[9] To correct for these variabilities, an internal standard (IS) is indispensable. A stable isotope-labeled internal standard, such as Carbinoxamine-d6 Maleate Salt, is the preferred choice as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the entire analytical process.[9][10]
This guide focuses on Carbinoxamine-d6 Maleate Salt, where six hydrogen atoms on the N,N-dimethyl groups are replaced by deuterium.[11] This mass shift allows for its differentiation from the unlabeled carbinoxamine by the mass spectrometer, while its chemical structure ensures co-elution and similar extraction recovery, providing the most reliable correction for analytical variability.[7][12]
Physicochemical Properties and Synthesis
Chemical Identity and Properties
Carbinoxamine-d6 Maleate Salt is the deuterated form of Carbinoxamine Maleate. The deuterium labeling is specifically on the two N-methyl groups.
| Property | Value | Source |
| Chemical Name | (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine | [11] |
| Synonyms | (+/-)-Carbinoxamine-d6 Maleate (N,N-dimethyl-d6), Clistin-d6 | [11] |
| CAS Number | 1216872-59-1, 2747914-08-3 | [13][14] |
| Molecular Formula | C₂₀H₁₇D₆ClN₂O₅ | [15] |
| Molecular Weight | 412.90 g/mol | [13] |
| Appearance | White to off-white solid | [16] |
| Solubility | Soluble in Acetonitrile and DMSO | [17] |
Rationale for Deuteration Site
The placement of deuterium atoms on the N-methyl groups is a strategic choice. These positions are chemically stable and are not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical physiological or analytical conditions.[9] Furthermore, this labeling provides a sufficient mass shift of +6 Da from the parent molecule, which is ideal for mass spectrometric analysis, preventing spectral overlap from the natural isotopic abundance of the unlabeled analyte.[9]
Synthesis Pathway
While specific proprietary synthesis methods may vary, a plausible synthetic route for Carbinoxamine-d6 can be inferred from the known synthesis of carbinoxamine and general deuteration techniques. The synthesis typically involves the reaction of α-(p-chlorophenyl)-2-pyridinemethanol with a deuterated aminoethyl chloride derivative.
A general approach involves:
-
Preparation of Deuterated Precursor : Synthesizing 2-(dimethyl-d6-amino)ethyl chloride. This can be achieved by reacting 2-chloroethylamine with a deuterated methylating agent, such as iodomethane-d3 (CD₃I).
-
Coupling Reaction : Reacting α-(p-chlorophenyl)-2-pyridinemethanol with the synthesized 2-(dimethyl-d6-amino)ethyl chloride in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like toluene.[18]
-
Salt Formation : The resulting Carbinoxamine-d6 free base is then reacted with maleic acid in a suitable solvent (e.g., ether) to precipitate the stable Carbinoxamine-d6 Maleate Salt.[19]
Caption: Plausible synthesis workflow for Carbinoxamine-d6 Maleate Salt.
Application in Bioanalysis: A Self-Validating System
The primary and most critical application of Carbinoxamine-d6 Maleate Salt is as an internal standard for the quantification of carbinoxamine in biological samples by LC-MS/MS.
The Principle of Stable Isotope Dilution
The stable isotope dilution (SID) technique relies on adding a known amount of the SIL-IS to both the calibration standards and the unknown samples prior to any sample processing. The analyte and the IS are then extracted and analyzed together. The ratio of the mass spectrometer's response of the analyte to the IS is used for quantification.
Causality: Because the SIL-IS is chemically identical to the analyte, any loss of analyte during sample extraction, transfer, or ionization in the MS source will be mirrored by a proportional loss of the IS.[7][12] This ensures that the ratio of their signals remains constant, leading to high accuracy and precision by correcting for:
-
Extraction Recovery: Compensates for incomplete or variable recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Mitigates signal suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).[10]
-
Instrumental Variability: Corrects for fluctuations in injection volume and MS detector response.
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